
3-(Boc-amino)-4-trifluoromethylpyridine
Übersicht
Beschreibung
3-(Boc-amino)-4-trifluoromethylpyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a trifluoromethyl group at the 4-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Wirkmechanismus
Target of Action
The primary target of 3-(Boc-amino)-4-trifluoromethylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new bonds, contributing to the success of the SM cross-coupling reaction .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions of the SM cross-coupling process . This process is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be stable and effective under a variety of environmental conditions .
Biochemische Analyse
Biochemical Properties
3-(Boc-amino)-4-trifluoromethylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the ability of the Boc group to be selectively removed under mild acidic conditions, allowing for the controlled release of the amino group for subsequent reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets. This can lead to alterations in cell signaling pathways and changes in gene expression profiles. Additionally, the controlled release of the amino group from the Boc-protected form can impact protein synthesis and other metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be cleaved under acidic conditions, revealing the free amino group that can participate in various biochemical reactions. This cleavage process is crucial for the compound’s role in peptide synthesis, where it acts as a temporary protective group. The trifluoromethyl group, on the other hand, can influence the compound’s binding affinity to enzymes and receptors, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral conditions but can be cleaved under acidic conditions, leading to the release of the free amino group. This temporal control over the release of the amino group is essential for its use in peptide synthesis and other biochemical applications. Long-term studies have shown that the compound can maintain its stability and functionality over extended periods, making it a reliable reagent for various biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that the compound’s trifluoromethyl group can enhance its bioavailability and distribution within the body, but excessive doses can lead to toxicity and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the synthesis and modification of peptides. The Boc group serves as a protective group, allowing for selective reactions and modifications. Additionally, the trifluoromethyl group can influence the compound’s metabolic flux and metabolite levels, impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilicity, enhanced by the trifluoromethyl group, allows it to interact with cell membranes and intracellular targets. This facilitates its transport and distribution within cells, impacting its localization and accumulation. The Boc group can also influence the compound’s transport properties by providing a temporary protective function that can be selectively removed .
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The Boc group can provide a temporary protective function, allowing the compound to reach its target location before being cleaved to release the active amino group. This controlled localization is crucial for its role in biochemical reactions and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-amino-4-trifluoromethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boc-amino)-4-trifluoromethylpyridine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation can be employed.
Major Products Formed
Deprotection: The major product is 3-amino-4-trifluoromethylpyridine.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
3-(Boc-amino)-4-trifluoromethylpyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Boc-amino)-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Boc-amino)-4-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
3-(Boc-amino)-4-nitropyridine: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
3-(Boc-amino)-4-trifluoromethylpyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in the design of pharmaceuticals and other bioactive molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYTBCUQSYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141271 | |
| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-92-0 | |
| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


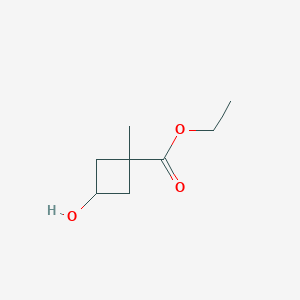
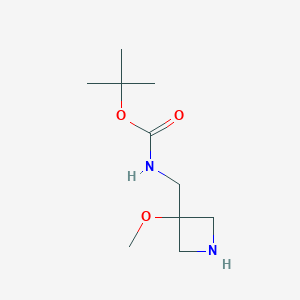
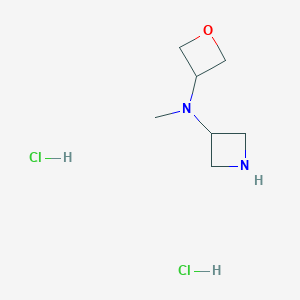
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
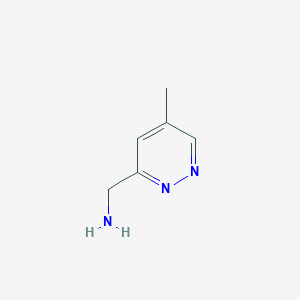
![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)
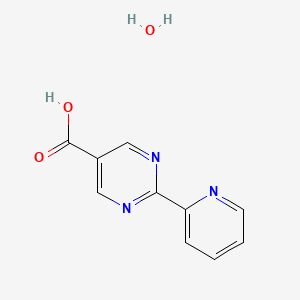
![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)
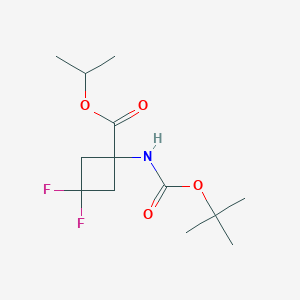
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)


